molecular formula C49H71N13O10 B12318085 Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Cat. No.: B12318085
M. Wt: 1002.2 g/mol
InChI Key: WCYZYYURIHACQW-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is derived from its linear peptide sequence and modifications. The full name is:
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid .

Key features of the nomenclature include:

  • Sar¹ (sarcosine) : An N-methyl glycine residue replacing the native aspartic acid at position 1, denoted as Sar in abbreviated form.
  • C-terminal phenylalanine : The eighth residue is phenylalanine, distinguishing it from angiotensin II’s native isoleucine.

The peptide is also identified by alternative names such as [Sar¹]-Angiotensin II and H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH in biochemical literature .

Primary Sequence Analysis and Peptide Bond Configuration

The primary sequence of this compound is Sar-Arg-Val-Tyr-Ile-His-Pro-Phe , with the following residue-specific properties:

Position Residue Three-Letter Code Side Chain Characteristics
1 Sarcosine Sar N-methyl glycine (neutral)
2 Arginine Arg Basic, positively charged
3 Valine Val Hydrophobic, branched
4 Tyrosine Tyr Aromatic, hydroxylated
5 Isoleucine Ile Hydrophobic, branched
6 Histidine His Aromatic, imidazole ring
7 Proline Pro Cyclic, rigid
8 Phenylalanine Phe Aromatic, hydrophobic

Peptide bond configuration studies reveal:

  • Cis-trans isomerism : The His⁶-Pro⁷ peptide bond exists in both cis and trans conformations, with a 5:1 preference for the trans form in dimethyl sulfoxide (DMSO) .
  • Backbone flexibility : The sarcosine substitution at position 1 reduces steric hindrance, enhancing conformational flexibility compared to native angiotensin II .

Three-Dimensional Conformational Studies via NMR and X-ray Crystallography

NMR Spectroscopy in Solution

High-resolution NMR studies in aqueous and DMSO solutions demonstrate a compact, folded structure:

  • Aromatic clustering : The side chains of Tyr⁴, His⁶, and Phe⁸ form a hydrophobic cluster stabilized by π-π interactions, with Tyr⁴ and Phe⁸ separated by ~7.2 Å .
  • β-turn motif : Residues Tyr⁴-Ile⁵-His⁶-Pro⁷ adopt a U-shaped β-turn, critical for receptor binding .
  • Sar¹-Phe⁸ interaction : Nuclear Overhauser effects (NOEs) between Sar¹’s methyl group and Tyr⁴’s aromatic protons suggest a folded N-terminal conformation .
X-ray Crystallography in Receptor-Bound States

The crystal structure of this compound bound to the angiotensin II type 2 receptor (AT₂R) at 3.2 Å resolution highlights:

  • Ligand-binding pocket interactions :
    • Arg² forms a salt bridge with Asp⁷⁰ of AT₂R.
    • Phe⁸ engages in hydrophobic interactions with Met¹²⁸³.³⁶ and Leu¹³²³.⁴⁰ .
  • Helix 8 stabilization : The peptide’s C-terminal phenylalanine normalizes the non-canonical coordination of helix 8 in AT₂R, a feature absent in partial agonists like [Sar¹,Ile⁸]-angiotensin II .

Comparative Structural Analysis with Angiotensin II Analogues

Structural comparisons with related peptides reveal key functional distinctions:

Feature This compound Angiotensin II Saralasin ([Sar¹,Val⁵,Ala⁸]-AngII)
Position 1 Sarcosine (Sar) Aspartic acid (Asp) Sarcosine (Sar)
Position 5 Isoleucine (Ile) Isoleucine (Ile) Valine (Val)
Position 8 Phenylalanine (Phe) Phenylalanine (Phe) Alanine (Ala)
Receptor Activity AT₂R agonist AT₁R/AT₂R agonist AT₁R antagonist
Conformational Stability Enhanced β-turn rigidity Flexible N-terminal Reduced aromatic clustering
  • Agonist vs. antagonist activity : The Phe⁸ residue in this compound stabilizes a receptor-active conformation via hydrophobic interactions, whereas Saralasin’s Ala⁸ disrupts these contacts, favoring antagonist behavior .
  • Role of Sar¹ : Sarcosine improves metabolic stability by resisting aminopeptidase cleavage, a shared feature among synthetic angiotensin analogues .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZYYURIHACQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N13O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Protocol

  • Resin Selection : Rink amide or Wang resin is used for C-terminal carboxylic acid retention.
  • Amino Acid Activation :
    • Fmoc-Protected Amino Acids : Used for stepwise coupling. Sarcosine (Sar), arginine (Arg), valine (Val), tyrosine (Tyr), isoleucine (Ile), histidine (His), proline (Pro), and phenylalanine (Phe) are activated with coupling reagents like HBTU or HATU.
    • Coupling Conditions : Reactions proceed in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base.
Step Reaction Component Reagents/Conditions
1 Resin Loading Fmoc-Sar-OH, HATU, DIPEA
2 Deprotection Piperidine/DMF (20%)
3 Coupling Fmoc-Arg-OH, HBTU, DIPEA
4 Repeat for Val, Tyr, Ile, His, Pro, Phe Fmoc-AA, HATU, DIPEA
5 Final Deprotection TFA/Scavenger Cocktail
  • Cleavage and Purification :
    • Cleavage : TFA/water/TIS (9:0.5:0.25) removes protecting groups and releases the peptide from the resin.
    • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

Key Challenges and Solutions

  • Arginine Side-Chain Protection : Arginine’s guanidino group is protected with 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pbf) or 4-methyltrityl (Mtt) groups to prevent side reactions.
  • Histidine Protection : Trityl (Trt) or tert-butyloxycarbonyl (Boc) groups are employed to maintain imidazole reactivity.

Solution-Phase Synthesis

For larger-scale production or complex sequences, solution-phase methods are employed.

Fragment Condensation

  • Segment Synthesis :
    • N-Terminal Fragment : Sar-Arg-Val-Tyr-Ile-His
    • C-Terminal Fragment : Pro-Phe-OH
  • Coupling Reagents :
    • HATU/HOAt : Enhances coupling efficiency for sterically hindered residues.
    • BEMP/DIEA : Used for activation in polar aprotic solvents.
Fragment Coupling Reagent Solvent Yield
N-Terminal HATU/HOAt DMF 75–85%
C-Terminal BEMP/DIEA THF 60–70%
  • Cyclization (if applicable) :
    • Oxidative Cyclization : Disulfide formation via iodine or DMSO for cysteine-containing analogs.

Cyclization and Backbone Modifications

This compound derivatives often undergo cyclization to enhance stability or receptor binding.

Cyclization Strategies

  • Disulfide Cyclization :

    • Cys1-Cys3 : Introduces inverse β-turns, improving binding affinity to AT2 receptors.
    • Cys4-Cys6 : Mimics the C-terminal β-turn of native angiotensin II.
    Cyclization Site Receptor Affinity (Ki, nM) Source
    Cys1-Cys3 56.7
    Cys4-Cys6 6.5
  • Backbone Modifications :

    • Amide-to-Ether Linkages : Replacing amide bonds with ether linkages (e.g., Ψ[CH(CF3)NH]) to resist proteolysis.

Industrial-Scale Production

Industrial synthesis prioritizes reproducibility and cost-efficiency.

Automated Synthesizers

  • Multi-Reactor Systems : Enable parallel synthesis of peptide fragments.
  • Purification : Continuous chromatography or lyophilization to achieve >95% purity.

Process Optimization

  • Resin Loading : High-capacity resins (e.g., Rink amide, 0.5–1.0 mmol/g) reduce solvent usage.
  • Solvent Recycling : DMF and acetonitrile are recovered via distillation to minimize waste.

Purification and Quality Control

Post-synthesis purification ensures bioactivity and structural integrity.

Chromatographic Methods

  • Reverse-Phase HPLC :
    • Column : C18, 5 μm, 250 × 21.2 mm
    • Mobile Phase : 0.1% TFA in acetonitrile/water gradient (20–60% acetonitrile, 60 min).
  • Mass Spectrometry :
    • Technique : ESI-TOF for molecular weight confirmation (expected m/z: 1002.2 [M+H]+).

Stability Testing

  • pH Sensitivity : Degradation monitored at pH 2–8 to optimize storage conditions.
  • Thermal Stability : DSC/TGA analyses to determine degradation onset temperatures.

Comparative Analysis of Methods

Method Advantages Limitations
Solid-Phase Synthesis High purity, rapid synthesis High resin costs, limited scalability
Solution-Phase Scalable, flexible fragment design Lower yields, complex purification
Cyclization Enhanced stability/bioactivity Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is integral to peptide synthesis, acting as a building block for developing new therapeutic agents. Its role in synthesizing peptides is crucial for drug discovery, particularly in creating analogs with improved efficacy and reduced side effects compared to traditional small molecule drugs.

Drug Development

The compound is utilized in designing peptide-based drugs that target specific biological pathways. Its interaction with angiotensin receptors (AT1 and AT2) triggers intracellular signaling pathways that regulate various physiological processes, including vasoconstriction and aldosterone secretion. Studies have shown that modifications to the peptide's structure can alter its binding affinity and pharmacodynamics, making it a valuable tool for understanding receptor biology and developing new antihypertensive therapies .

Biotechnology Applications

In biotechnology, this compound contributes to producing recombinant proteins. Its incorporation into biotechnological processes enhances protein yield and stability, which is essential for pharmaceutical manufacturing. This application is particularly relevant in developing biologics and biosimilars .

Diagnostics

The compound plays a role in creating diagnostic tools such as biosensors that detect specific biomolecules. These tools improve disease detection methods by providing rapid and accurate results, which is critical in clinical settings .

Research on Protein Interactions

This compound is valuable in studying protein-protein interactions, essential for understanding cellular processes and disease mechanisms. Research has demonstrated how structural modifications influence receptor activation and downstream signaling effects, providing insights into the molecular basis of diseases like hypertension .

Case Study 1: Angiotensin Receptor Interaction

A study focused on the interaction of this compound with angiotensin receptors revealed distinct pharmacological effects compared to natural angiotensin II. The presence of sarcosine was found to enhance receptor binding dynamics, offering potential therapeutic advantages in managing hypertension .

Case Study 2: Synthetic Analog Development

Research involving the synthesis of analogs based on this compound demonstrated the importance of specific amino acid residues in maintaining biological activity. The study illustrated how modifications could lead to potent angiotensin II antagonists that effectively reduce blood pressure in experimental models .

Mechanism of Action

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH exerts its effects by binding to angiotensin receptors, particularly the AT1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Key Similarities :

  • Shares the C-terminal sequence Val-Tyr-Ile-His-Pro-Phe-OH , which is critical for angiotensin IV receptor (AT4R) binding and cognitive-enhancing effects .

Key Differences :

Parameter Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH Angiotensin IV (H-Val-Tyr-Ile-His-Pro-Phe-OH)
N-Terminal Modification Sar-Arg Val (No sarcosine or arginine)
Molecular Weight ~1,032.2 g/mol ~819.9 g/mol
Stability Enhanced (sarcosine resists proteolysis) Lower (prone to enzymatic cleavage)
Receptor Specificity Potentially broader (Arg may bind GPCRs) Specific to AT4R

Research Findings: Angiotensin IV enhances spatial memory in rodents by modulating hippocampal AT4R . The addition of Sar-Arg in the target peptide may extend its half-life in vivo, as sarcosine reduces aminopeptidase degradation .

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH (β-Casomorphin Analog)

Key Similarities :

  • Contains Tyr-Pro-Phe motif, common in opioid-like peptides (e.g., β-casomorphins) .
  • Both peptides may interact with G-protein-coupled receptors (GPCRs).

Key Differences :

Parameter This compound H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH
Sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Phe Tyr-Pro-Phe-Val-Glu-Pro-Ile
Molecular Weight ~1,032.2 g/mol ~868.9 g/mol
Function Cardiovascular/neurological Opioid receptor modulation
CAS Number Not listed in evidence 102029-74-3

Research Findings: H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH (CAS 102029-74-3) exhibits µ-opioid receptor affinity, reducing pain perception in preclinical models .

H-Leu-Thr-Arg-Pro-Arg-Tyr-OH

Key Similarities :

  • Contains Arg-Pro and Tyr residues, which may facilitate cell-penetrating or receptor-binding properties .

Key Differences :

Parameter This compound H-Leu-Thr-Arg-Pro-Arg-Tyr-OH
Sequence Length 8 residues 6 residues
Molecular Weight ~1,032.2 g/mol ~804.9 g/mol
Hydrophobicity Higher (Ile, Phe, Val) Lower (Thr, Leu)
Biological Role Undefined (hypothetical AT4R) PP 31-36 fragment (acid-free)

Research Findings :
H-Leu-Thr-Arg-Pro-Arg-Tyr-OH (CAS 192432-73-8) is a fragment of larger proteins with uncharacterized functions. Its shorter length and lack of sarcosine limit its stability compared to the target peptide .

Research Implications and Gaps

  • This compound requires further in vitro studies to confirm receptor targets and pharmacokinetic profiles.
  • Comparative stability assays (e.g., serum half-life) between sarcosine-containing peptides and angiotensin fragments are needed .
  • The role of arginine in N-terminal positioning for GPCR binding remains unexplored in this context .

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